molecular formula C13H18FNO5S B3005877 6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride CAS No. 2411274-90-1

6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride

Cat. No.: B3005877
CAS No.: 2411274-90-1
M. Wt: 319.35
InChI Key: KMUHFWJOAXQMQA-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline , are often used in chemical research. They typically have a molecular formula of C13H19NO3 and an average mass of 237.295 Da .


Molecular Structure Analysis

The molecular structure of similar compounds like 6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl- can be analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1 H )-pyrimidinone is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl- can be determined using various analytical techniques. These compounds typically have a molecular weight of around 237.2949 .

Properties

IUPAC Name

6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-18-11-8-9-4-6-15(21(14,16)17)7-5-10(9)12(19-2)13(11)20-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUHFWJOAXQMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCN(CCC2=C1)S(=O)(=O)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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